Synthesis and characterization of 6-(1,3-Dioxopropan-2-yl)nicotinic acid
Synthesis and characterization of 6-(1,3-Dioxopropan-2-yl)nicotinic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-(1,3-Dioxolan-2-yl)nicotinic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 6-(1,3-Dioxolan-2-yl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its analogues are pivotal scaffolds in medicinal chemistry and drug development, serving as precursors for essential cofactors like NAD+ and exhibiting a range of biological activities.[1][2] This document outlines a robust, two-step synthetic pathway starting from a commercially available precursor, methyl 6-formylnicotinate. The core of the synthesis involves the strategic protection of the reactive aldehyde functionality as a cyclic acetal (1,3-dioxolane), followed by saponification to yield the target carboxylic acid. We provide detailed, step-by-step experimental protocols, explain the mechanistic rationale behind procedural choices, and present a full characterization profile using modern analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Strategic Rationale
Nicotinic acid derivatives are a cornerstone in pharmaceutical research due to their vast therapeutic potential and biological significance.[3][4] The functionalization of the pyridine ring at various positions allows for the modulation of pharmacological properties, leading to the development of novel therapeutic agents. The target molecule, 6-(1,3-Dioxolan-2-yl)nicotinic acid, is a valuable synthetic intermediate. Its key feature is the 1,3-dioxolane group, which serves as a stable protecting group for a 6-formyl moiety.
The aldehyde group is highly reactive and susceptible to oxidation, reduction, and various nucleophilic attacks. Protecting it as a cyclic acetal allows for selective chemical transformations on other parts of the molecule, such as the carboxylic acid group, without unintended side reactions. The acetal can be readily and cleanly removed under mild acidic conditions to regenerate the aldehyde when needed.[5] This strategy is fundamental in multi-step organic synthesis.
This guide details a logical and efficient synthetic approach and establishes a complete analytical profile to ensure the structural integrity and purity of the final compound.
Synthetic Methodology
The synthesis of 6-(1,3-Dioxolan-2-yl)nicotinic acid is efficiently achieved through a two-step process starting from methyl 6-formylnicotinate. The workflow involves (1) acid-catalyzed protection of the aldehyde and (2) base-mediated hydrolysis of the methyl ester.
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of Methyl 6-(1,3-dioxolan-2-yl)nicotinate
Principle: This step employs an acid-catalyzed nucleophilic addition-elimination reaction to form a cyclic acetal. Ethylene glycol acts as the di-nucleophile, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) protonates the aldehyde's carbonyl oxygen, activating it for attack. The reaction is driven to completion by the continuous removal of water using a Dean-Stark apparatus, a direct application of Le Châtelier's principle.[5]
Detailed Protocol:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add methyl 6-formylnicotinate (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).
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Heat the reaction mixture to reflux (approx. 110-120 °C) and stir vigorously. Monitor the collection of water in the Dean-Stark trap.
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Continue refluxing until no more water is collected (typically 3-5 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot.
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Once the reaction is complete, cool the mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product, methyl 6-(1,3-dioxolan-2-yl)nicotinate, is typically a viscous oil or low-melting solid and can be used in the next step without further purification if found to be sufficiently pure.
Step 2: Synthesis of 6-(1,3-Dioxolan-2-yl)nicotinic acid
Principle: The methyl ester intermediate is converted to the final carboxylic acid via saponification. Lithium hydroxide (LiOH) is used as the base to hydrolyze the ester. The reaction is typically performed in a mixed solvent system like tetrahydrofuran (THF) and water to ensure the solubility of both the organic substrate and the inorganic base.
Detailed Protocol:
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Dissolve the crude methyl 6-(1,3-dioxolan-2-yl)nicotinate (1.0 eq) from the previous step in a mixture of THF and water (e.g., a 3:1 ratio).
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Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution and stir the mixture at room temperature.
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Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
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Once complete, remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1 M hydrochloric acid (HCl). A white precipitate of the product should form.
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Collect the solid product by vacuum filtration, washing with cold deionized water.
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Dry the product under vacuum to yield 6-(1,3-Dioxolan-2-yl)nicotinic acid as a white to off-white solid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.
Characterization and Data Analysis
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 6-(1,3-Dioxolan-2-yl)nicotinic acid.
Caption: Structure of 6-(1,3-Dioxolan-2-yl)nicotinic acid with atom numbering.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | White to off-white crystalline solid |
| IUPAC Name | 6-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum provides definitive structural information by showing the chemical environment and connectivity of protons. The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the single proton of the acetal group, and the four equivalent protons of the ethylene glycol moiety.
| Proton Label (Fig. 2) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H(b) | ~9.1 | d | 1H | J(b,c) ≈ 2.0 | Pyridine C2-H |
| H(d) | ~8.3 | dd | 1H | J(c,d) ≈ 8.0, J(b,d) ≈ 0.5 | Pyridine C5-H |
| H(c) | ~7.8 | dd | 1H | J(c,d) ≈ 8.0, J(b,c) ≈ 2.0 | Pyridine C4-H |
| H(a) | ~5.8 | s | 1H | - | Acetal CH |
| H(e) | ~4.1 | m | 4H | - | Dioxolane -CH₂CH₂- |
| COOH | >12.0 | br s | 1H | - | Carboxylic Acid OH |
Note: Predicted chemical shifts (δ) are relative to TMS and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃). The carboxylic acid proton is often broad and may exchange with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Carbon Label (Fig. 2) | Predicted δ (ppm) | Assignment |
| C(7) | ~166 | Carboxylic Acid C=O |
| C(6) | ~158 | Pyridine C6 |
| C(2) | ~152 | Pyridine C2 |
| C(4) | ~138 | Pyridine C4 |
| C(5) | ~124 | Pyridine C5 |
| C(3) | ~122 | Pyridine C3 |
| C(a) | ~102 | Acetal CH |
| C(e) | ~65 | Dioxolane -CH₂CH₂- |
FT-IR (Fourier-Transform Infrared Spectroscopy) Infrared spectroscopy is used to identify the key functional groups present in the molecule.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C and C=N stretches (Pyridine Ring) |
| 1200-1000 | Strong | C-O stretch (Acetal and Carboxylic Acid) |
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
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Technique: Electrospray Ionization (ESI)
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Expected [M+H]⁺: m/z 182.04
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Expected [M-H]⁻: m/z 180.03
Conclusion
This guide has detailed a reliable and well-characterized method for the synthesis of 6-(1,3-Dioxolan-2-yl)nicotinic acid. The two-step procedure, involving acetal protection followed by ester hydrolysis, is efficient and employs standard organic chemistry techniques. The provided characterization data, including predicted NMR, IR, and MS values, serve as a benchmark for researchers to verify the successful synthesis and purity of this valuable intermediate. This compound is now ready for use in more complex synthetic endeavors, where the latent aldehyde at the 6-position can be strategically revealed for further elaboration in the development of novel chemical entities.
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